Anhalonine
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Overview
Description
Ambalonine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a naturally occurring alkaloid found in certain plant species. The compound’s structure and biological activity make it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ambalonine typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of specific reagents and catalysts to facilitate the formation of the desired molecular structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of Ambalonine may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality Ambalonine for various applications.
Chemical Reactions Analysis
Types of Reactions
Ambalonine undergoes several types of chemical reactions, including:
Oxidation: Ambalonine can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the Ambalonine molecule.
Substitution: Ambalonine can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Ambalonine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Ambalonine is explored for its therapeutic potential, including its use as an anti-inflammatory or anticancer agent.
Industry: It finds applications in the development of new materials and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of Ambalonine involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific biological context and the concentration of Ambalonine.
Comparison with Similar Compounds
Ambalonine can be compared with other similar alkaloids, such as quinine and lobeline. While these compounds share some structural features, Ambalonine’s unique functional groups and molecular configuration give it distinct properties and applications. For example, unlike quinine, which is primarily used as an antimalarial agent, Ambalonine may have broader therapeutic potential.
List of Similar Compounds
- Quinine
- Lobeline
- Other related alkaloids
Ambalonine’s uniqueness lies in its specific molecular interactions and the diverse range of reactions it can undergo, making it a valuable compound for various scientific endeavors.
Properties
CAS No. |
519-04-0 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-methoxy-9-methyl-6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline |
InChI |
InChI=1S/C12H15NO3/c1-7-10-8(3-4-13-7)5-9(14-2)11-12(10)16-6-15-11/h5,7,13H,3-4,6H2,1-2H3 |
InChI Key |
YEGBVDVRKMCCON-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1C2=C3C(=C(C=C2CCN1)OC)OCO3 |
Canonical SMILES |
CC1C2=C3C(=C(C=C2CCN1)OC)OCO3 |
Origin of Product |
United States |
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